Cas no 832-01-9 (4-Methoxycinnamic Acid Methyl Ester)

4-Methoxycinnamic Acid Methyl Ester is a versatile organic compound known for its high purity and stability. It exhibits excellent solubility in organic solvents, making it ideal for various chemical reactions. This compound is valued for its potential in pharmaceutical and agrochemical applications due to its distinct structural features. Its purity ensures reliable performance in analytical and synthetic procedures.
4-Methoxycinnamic Acid Methyl Ester structure
832-01-9 structure
Product Name:4-Methoxycinnamic Acid Methyl Ester
CAS No:832-01-9
MF:C11H12O3
MW:192.211183547974
MDL:MFCD00188501
CID:94436
PubChem ID:641297
Update Time:2025-10-17

4-Methoxycinnamic Acid Methyl Ester Chemical and Physical Properties

Names and Identifiers

    • (E)-Methyl 3-(4-methoxyphenyl)acrylate
    • METHYL 4-METHOXCINNAMATE
    • Methyl 4-methoxycinnamate
    • 4-Methoxybenzeneacrylic acid methyl ester
    • 4-methoxycinnamatemethylester
    • 4-METHOXYCINNAMIC ACID METHYL ESTER
    • Cinnamate,methyl p-methoxy
    • Methyl (2E)-3-(4-Methoxyphenyl)prop-2-enoate
    • methyl ester of p-methoxycinnamic acid
    • METHYL P-METHOXYCINNAMATE
    • para-methoxycinnamic acid methylester
    • p-methoxycinnamic acid methyl ester
    • Cinnamic acid, p-methoxy-, methyl ester (6CI, 7CI, 8CI)
    • 3-(4-Methoxyphenyl)-2-propenoic acid methyl ester
    • Methyl 3-(4-methoxyphenyl)-2-propenoate
    • Methyl 3-(4-methoxyphenyl)acrylate
    • Methyl 3-(4-methoxyphenyl)propenoate
    • NSC 26461
    • methyl (2E)-3-(4-methoxyphenyl)acrylate
    • AE-641/05563005
    • methyl trans-4-methoxycinnamate
    • NS00042500
    • Q27159285
    • SCHEMBL1237222
    • AC-12823
    • (E)-Methyl4-methoxycinnamate
    • NSC-26461
    • EN300-211931
    • methyl (E)-3-(4-methoxyphenyl)prop-2-enoate
    • 832-01-9
    • 4-Methoxycinnamic acid, methyl ester
    • p-methoxy methyl cinnamate
    • Methyl3-(4-methoxyphenyl)acrylate
    • SCHEMBL1397478
    • AKOS023091012
    • W11634
    • methyl(E)-4-methoxycinnamate
    • trans(E)-p-Methoxymethylcinnamate
    • CHEBI:86901
    • methyl p-methoxy cinnamate
    • 3901-07-3
    • trans-methyl 4-methoxycinnamate
    • Cinnamic acid, p-methoxy-, methyl ester
    • methyl (E)-3-(4-methoxyphenyl)-2-propenoate
    • EINECS 223-455-9
    • W-109935
    • AI3-36063
    • methyl trans-p-methoxycinnamate
    • CS-0099561
    • MS-3707
    • Cinnamate, methyl p-methoxy-
    • 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester
    • 1F58T0S3Q7
    • InChI=1/C11H12O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-8H,1-2H3/b8-5
    • NSC26461
    • Methyl(E)-p-methoxycinnamate
    • 2-propenoic acid, 3-(4-methoxyphenyl)-, methyl ester, (2E)-
    • (E)-Methyl 4-methoxycinnamate
    • 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester, (E)-
    • EN300-364716
    • Methyl (E)-p-methoxycinnamate
    • MFCD00188501
    • UNII-1F58T0S3Q7
    • AKOS000295948
    • METHYL-4-METHOXYCINNAMATE
    • EINECS 212-614-8
    • FT-0618864
    • methyl-p-methoxycinnamate
    • p-Methoxymethylcinnamate
    • DTXSID401312296
    • VEZIKIAGFYZTCI-UHFFFAOYSA-N
    • methyl 3-(4-methoxyphenyl)prop-2-enoate
    • 4-Methoxycinnamate methyl ester
    • FT-0628648
    • 4-Methoxycinnamic Acid Methyl Ester
    • MDL: MFCD00188501
    • Inchi: 1S/C11H12O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-8H,1-2H3
    • InChI Key: VEZIKIAGFYZTCI-UHFFFAOYSA-N
    • SMILES: O=C(C=CC1C=CC(OC)=CC=1)OC

Computed Properties

  • Exact Mass: 214.01500
  • Monoisotopic Mass: 192.078644
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 35.5

Experimental Properties

  • Density: 1.1503 (rough estimate)
  • Melting Point: 89-90°C
  • Boiling Point: 268.19°C (rough estimate)
  • Flash Point: 126.9°C
  • Refractive Index: 1.4600 (estimate)
  • PSA: 74.92000
  • LogP: 2.80280

4-Methoxycinnamic Acid Methyl Ester Security Information

4-Methoxycinnamic Acid Methyl Ester Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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4-Methoxycinnamic Acid Methyl Ester Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: (SP-5-41)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-m… Solvents: Toluene ,  Decane ;  2 min, rt → 70 °C
1.2 Catalysts: Tricyclohexylphosphine Solvents: Toluene ;  30 min, 70 °C
Reference
Acrylate Metathesis via the Second-Generation Grubbs Catalyst: Unexpected Pathways Enabled by a PCy3-Generated Enolate
Bailey, Gwendolyn A.; et al, Journal of the American Chemical Society, 2015, 137(23), 7318-7321

Production Method 2

Reaction Conditions
1.1 Reagents: 4-[3,5-Bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-bis(1,1-dim… Catalysts: 5H-Pyrrolo[2,1-c]-1,2,4-triazolium, 6,7-dihydro-2-(2,4,6-trimethylphenyl)-, chlo… Solvents: Dichloromethane-d2 ;  90 min, 40 °C
Reference
The effect of the N-mesityl group in NHC-catalyzed reactions
Mahatthananchai, Jessada; et al, Chemical Science, 2012, 3(1), 192-197

Production Method 3

Reaction Conditions
1.1 Reagents: Tributylamine Catalysts: Palladium (complexes with hydrophilic polymer with metal-coordination unit) ,  Ethenol, homopolymer, N-methylcarbamothioate Solvents: N-Methyl-2-pyrrolidone ;  20 h, 140 °C
Reference
Pd- and Au-Induced Circular and Fibrous Polymer Gelation via Thiocarbonyl Groups and High Pd Catalyst Activity
Nagai, Daisuke ; et al, ACS Applied Polymer Materials, 2020, 2(6), 2211-2219

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Acetic acid ,  Water
1.2 Reagents: tert-Butanol
1.3 Reagents: 2,6-Di-tert-butyl-4-methylphenol Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Propionic acid ,  Water
Reference
Palladium catalyzed process for making arylacrylic acids and their esters from arylamines and olefins
, European Patent Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Isoamyl nitrite ,  Sulfuric acid Solvents: Methanol
1.2 Catalysts: Palladium diacetate
Reference
Process for the arylation of olefins by diazonium salts
, European Patent Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Magnetite (Fe3O4) (carbon-supported, palladium nanoparticle-containing) ,  Palladium (magnetite/carbon-supported, nanoparticles) ,  Carbon (magnetite alloy, palladium nanoparticle-containing) Solvents: Dimethylformamide ;  2 h, 120 °C
Reference
Magnetically Recyclable Pd Nanoparticles Immobilized on Magnetic Fe3O4@C Nanocomposites: Preparation, Characterization, and Their Catalytic Activity toward Suzuki and Heck Coupling Reactions
Zhu, Maiyong; et al, Journal of Physical Chemistry C, 2011, 115(50), 24743-24749

Production Method 7

Reaction Conditions
1.1 Catalysts: Palladium diacetate ,  Ethanesulfonic acid, 2-[[2-(3-pyridinyl)ethyl]amino]-, sodium salt (1:1) Solvents: Water ;  3 h, rt
Reference
Sodium 2-(2-pyridin-3-ylethylamino)ethanesulfonate: an efficient ligand and base for palladium-catalyzed Heck reaction in aqueous media
Pawar, Shivaji S.; et al, Tetrahedron Letters, 2008, 49(27), 4252-4255

Production Method 8

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Palladium diacetate ,  (3aR,7aR)-Octahydro-1,3-bis(2-methylphenyl)-2H-benzimidazole-2-thione Solvents: Methanol ;  4 h, rt
Reference
Synthesis of a Novel C2-Symmetric Thiourea and Its Application in the Pd-Catalyzed Cross-Coupling Reactions with Arenediazonium Salts under Aerobic Conditions
Dai, Mingji; et al, Organic Letters, 2004, 6(2), 221-224

Production Method 9

Reaction Conditions
1.1 Catalysts: 1908483-91-9 (polystyrene supported) Solvents: Ethanol ;  2.25 h, rt
Reference
Synthesis of polystyrene-supported Pd(II)-NHC complex derived from theophylline as an efficient and reusable heterogeneous catalyst for the Heck-Matsuda cross-coupling reaction
Mohammadi, Elmira; et al, Journal of Molecular Catalysis A: Chemical, 2016, 418, 418-419

Production Method 10

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Potassium carbonate ,  Cobalt oxide (Co3O4) (on modified Vulcan XC72R support formed by pyrolysis with nitrogen-lig…) ;  24 h, 1 bar, 60 °C
Reference
Selective Oxidation of Alcohols to Esters Using Heterogeneous Co3O4-N@C Catalysts under Mild Conditions
Jagadeesh, Rajenahally V.; et al, Journal of the American Chemical Society, 2013, 135(29), 10776-10782

Production Method 11

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Acetonitrile ,  Triethylamine ;  10 min, 0 °C
Reference
A microwave-accelerated esterification of α,β-unsaturated acids with alkyl or aryl carbonochloridate and triethylamine in acetonitrile as a novel esterifying reagent mixture
Pathania, Vinod; et al, Helvetica Chimica Acta, 2005, 88(4), 811-816

Production Method 12

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  20 min, 70 °C
Reference
Magnetic iron oxide nanoparticles-N-heterocyclic carbene-palladium(II): a new, efficient and robust recyclable catalyst for Mizoroki-Heck and Suzuki-Miyaura coupling reactions
Hajipour, Abdol R.; et al, Applied Organometallic Chemistry, 2016, 30(7), 590-595

Production Method 13

Reaction Conditions
1.1 Reagents: 4-[3,5-Bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-bis(1,1-dim… Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  5H-Pyrrolo[2,1-c]-1,2,4-triazolium, 6,7-dihydro-2-(2,4,6-trimethylphenyl)-, chlo… Solvents: Dichloromethane-d2 ;  20 min, 23 °C
Reference
The effect of the N-mesityl group in NHC-catalyzed reactions
Mahatthananchai, Jessada; et al, Chemical Science, 2012, 3(1), 192-197

Production Method 14

Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide Catalysts: Palladium(2+) Solvents: N-Methyl-2-pyrrolidone ;  2 h
Reference
Catalysis of a Bis-Caffeine Palladium(II) NHC-Pincer Complex
Bysewski, Oliver; et al, Inorganics, 2023, 11(4),

Production Method 15

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Palladium, [4,4′-bis[[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorode… Solvents: Dimethylformamide ;  6 h, 150 °C
Reference
Palladium-catalyzed Heck reaction under thermomorphic mode
, Taiwan, , ,

Production Method 16

Reaction Conditions
1.1 Catalysts: Boron trichloride
Reference
Esterification of carboxylic acids with boron trichloride
Dyke, C. A.; et al, Tetrahedron Letters, 2001, 42(24), 3959-3961

Production Method 17

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  4 h, reflux
Reference
Efficient synthesis and biological evaluation of 4-arylcoumarin derivatives
Sun, Jie; et al, Chinese Chemical Letters, 2011, 22(6), 667-670

Production Method 18

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  20 min, 70 °C
Reference
Magnetic iron oxide nanoparticles-N-heterocyclic carbene-palladium(II): a new, efficient and robust recyclable catalyst for Mizoroki-Heck and Suzuki-Miyaura coupling reactions
Hajipour, Abdol R.; et al, Applied Organometallic Chemistry, 2016, 30(7), 590-595

Production Method 19

Reaction Conditions
1.1 Reagents: Iron pentacarbonyl Catalysts: Bromotrichloromethane Solvents: Chlorobenzene
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Addition of α-halo carboxylic acid esters to para-substituted benzaldehydes in the presence of pentacarbonyliron
Terent'ev, A. B.; et al, Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2001, 37(9), 1273-1275

Production Method 20

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Triphenylphosphine ,  Water ;  1 - 24 h, rt
Reference
Chiral Magnesium(II) Binaphtholates as Cooperative Bronsted/Lewis Acid-Base Catalysts for the Highly Enantioselective Addition of Phosphorus Nucleophiles to α,β-Unsaturated Esters and Ketones
Hatano, Manabu; et al, Angewandte Chemie, 2013, 52(17), 4549-4553

Production Method 21

Reaction Conditions
1.1 Catalysts: Ferrous ammonium sulfate hexahydrate Solvents: Dichloromethane ;  5 min, 28 °C
1.2 Reagents: Tetrabutylammonium hydroxide Solvents: Water ;  12 h, 28 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 28 °C
Reference
Quantitative Methylation of Lignin Monomers Using Tetrabutylammonium Hydroxide and MeI and Applications in Organic Synthesis
Zuo, Yajie; et al, ACS Omega, 2023, 8(7), 7057-7062

Production Method 22

Reaction Conditions
1.1 Reagents: Potassium carbonate ;  72 h, reflux
Reference
Experimental and theoretical study on the excited-state dynamics of ortho-, meta-, and para-methoxy methylcinnamate
Miyazaki, Yasunori; et al, Journal of Chemical Physics, 2014, 141(24), 244313/1-244313/12

Production Method 23

Reaction Conditions
1.1 Catalysts: Palladium Solvents: Ethanol ;  5 h, rt
Reference
Magnetically recyclable Schiff-based palladium nanocatalyst [Fe3O4@SiNSB-Pd] and its catalytic applications in Heck reaction
Hafizi, Hamid; et al, Arabian Journal of Chemistry, 2022, 15(7),

Production Method 24

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dichloromethane ;  1 h, rt
Reference
An expedient synthesis of new 2-(furoxan-3-yl)thiazolidin-4-one derivatives
Kumar, Singam Naveen; et al, ARKIVOC (Gainesville, 2016, (5), 32-49

Production Method 25

Reaction Conditions
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  Amberlyst 15 Solvents: Methanol ,  Toluene ;  40 min, 110 °C
Reference
Larvicidal and Structure-Activity Studies of Natural Phenylpropanoids and Their Semisynthetic Derivatives against the Tobacco Armyworm Spodoptera litura (Fab.) (Lepidoptera: Noctuidae)
Bhardwaj, Anu; et al, Chemistry & Biodiversity, 2010, 7(1), 168-177

Production Method 26

Reaction Conditions
1.1 Reagents: Sodium pyruvate ,  Potassium carbonate ,  Sulfuric acid magnesium salt (1:1) ,  Oxygen Catalysts: 5H-Pyrrolo[2,1-c]-1,2,4-triazolium, 6,7-dihydro-2-(2,4,6-trimethylphenyl)-, tetr… Solvents: Methanol ;  24 h, 25 °C
Reference
Sodium pyruvate as a peroxide scavenger in aerobic oxidation under carbene catalysis
Wang, Guanjie; et al, Green Chemistry, 2020, 22(20), 6819-6826

Production Method 27

Reaction Conditions
1.1 Catalysts: Calcium carbonate ,  Silver carbonate ,  Tempo ,  Palladium diacetate Solvents: Acetonitrile ;  8 h, 70 °C
Reference
Aryliodine(III) diacetates as substrates for Pd-Ag catalyzed arylation of alkenes
Evdokimov, Nikolai M.; et al, Tetrahedron Letters, 2011, 52(33), 4327-4329

Production Method 28

Reaction Conditions
1.1 Solvents: Toluene ;  6 h, reflux
Reference
Synthesis of aculeatins A and B via iterative hydrolytic kinetic resolution
Harbindu, Anand; et al, Synthesis, 2010, (9), 1479-1484

Production Method 29

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 2230670-68-3 Solvents: Dimethylformamide ;  3 h, 90 °C
Reference
Syntheses, characterization, solution behavior and catalytic activity of trans-[(guanidine)2PdX2] (X = Cl and OC(O)R; R = Me, Ph and tBu) in Heck-Mizoroki coupling reactions involving chloroarenes/methyl acrylate
Elumalai, Palani; et al, Polyhedron, 2018, 151, 313-322

Production Method 30

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-Bis(acetato-κO)[3-methyl-5-[[4-(trimethoxysilyl)butyl]thio-κS]-4H-1,2,4… (silica-coated iron oxide nanoparticles-supported) Solvents: Water ;  6 h, 50 °C
Reference
Synthesis and characterization of 4-AMTT-Pd(II) complex over Fe3O4@SiO2 as supported nanocatalyst for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions in water
Hajipour, Abdol R. ; et al, Applied Organometallic Chemistry, 2018, 32(3),

4-Methoxycinnamic Acid Methyl Ester Raw materials

4-Methoxycinnamic Acid Methyl Ester Preparation Products

4-Methoxycinnamic Acid Methyl Ester Suppliers

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(CAS:832-01-9)4-Methoxycinnamic Acid Methyl Ester
Order Number:A840526
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:50
Price ($):323.0
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Amadis Chemical Company Limited
(CAS:832-01-9)4-Methoxycinnamic Acid Methyl Ester
A840526
Purity:99%
Quantity:100g
Price ($):323.0
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